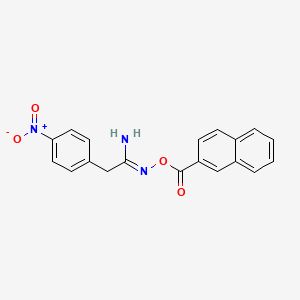![molecular formula C20H12N4O5 B3905844 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905844.png)
2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione, also known as NPD1, is a chemical compound that has been extensively studied for its potential use in treating various diseases. NPD1 is a synthetic derivative of the omega-3 fatty acid docosahexaenoic acid (DHA) and has been shown to have anti-inflammatory and neuroprotective properties.
Wirkmechanismus
2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione works by activating pathways that promote cell survival and reducing pathways that promote cell death. Specifically, 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione activates the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and growth, and inhibits the JNK and p38 pathways, which are involved in cell death and inflammation.
Biochemical and physiological effects:
2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory and neuroprotective effects. It reduces the production of pro-inflammatory cytokines and chemokines, and protects neurons from oxidative stress and apoptosis. 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione also promotes the growth and survival of neurons and enhances synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and timing of administration. However, one limitation is that 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione has not yet been extensively tested in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating ischemic stroke. Additionally, further research is needed to fully understand the safety and efficacy of 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione in humans.
Wissenschaftliche Forschungsanwendungen
2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. In animal models, 2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation, protect neurons from damage, and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O5/c25-19-16-3-1-2-4-17(16)20(26)23(19)22-11-13-5-8-15(9-6-13)29-18-10-7-14(12-21-18)24(27)28/h1-12H/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELYLRUNXQXQKX-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3905765.png)
![2-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3905775.png)
![methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B3905792.png)


![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3905818.png)
![4-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]benzoic acid](/img/structure/B3905821.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide](/img/structure/B3905827.png)


![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3905851.png)

![2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3905866.png)
![2-amino-5-(2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3905870.png)